molecular formula C20H18N2O4S B12193649 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B12193649
M. Wt: 382.4 g/mol
InChI Key: PNNOACSREWOZSJ-UHFFFAOYSA-N
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Description

4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a benzoic acid derivative featuring a thiazole core substituted with a 4-methoxyphenyl group at position 2 and an acetylaminomethyl linkage to the benzoic acid moiety. Its structural complexity arises from the integration of a heterocyclic thiazole ring, methoxy-substituted aromatic systems, and a carboxylic acid functional group, which collectively influence its physicochemical and biological behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the benzoic acid moiety is attached through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of 4-[({[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid.

    Reduction: Formation of 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethanol}amino)methyl]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits several biological activities attributed to its structural components:

  • Antimicrobial Properties : Thiazole derivatives have shown promising antimicrobial activity. For instance, compounds containing thiazole rings have been reported to inhibit bacterial growth effectively, with some exhibiting activity comparable to standard antibiotics like norfloxacin .
  • Anti-inflammatory Effects : Preliminary studies suggest that 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition could lead to potential applications in treating inflammatory diseases .
  • Anticonvulsant Activity : Research indicates that thiazole-integrated compounds can exhibit anticonvulsant properties. For example, certain thiazole derivatives have been shown to protect against seizures in animal models, suggesting that this compound may also possess similar effects .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Acetylation Reactions : The introduction of acetyl groups can be performed using acetyl anhydride or other acetylating agents. This reaction typically involves the thiazole derivative reacting with an acetylating agent under controlled conditions to yield the desired product .
  • Amidation Reactions : The formation of amide bonds is crucial for synthesizing this compound. Reacting amines with carboxylic acids or their derivatives can yield the necessary amide structure characteristic of this compound .
  • Multi-step Synthesis : The synthesis may require multiple steps involving various chemical transformations, including condensation reactions and functional group interconversions to achieve the final product .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiazole derivatives in various therapeutic areas:

  • A study demonstrated the synthesis of novel thiazole-bearing compounds that exhibited significant anticonvulsant activity with median effective doses lower than standard medications like ethosuximide. This suggests that further exploration of similar compounds could lead to new therapeutic agents for epilepsy .
  • Another investigation focused on the antibacterial properties of thiazole derivatives, showing that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity against various pathogens. This underscores the importance of structural modifications in optimizing biological efficacy .

Mechanism of Action

The mechanism of action of 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the benzoic acid moiety can participate in hydrogen bonding with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Electron-Withdrawing vs. Electron-Donating Groups

  • Chlorine Substituent (Electron-Withdrawing): The compound 2-[2-(4-chlorobenzamido)thiazol-4-yl]acetic acid (CAS 255874-78-3) replaces the 4-methoxyphenyl group with a 4-chlorophenyl moiety. The molecular weight (313.78 g/mol) and polarity differ significantly from the target compound, affecting solubility and bioavailability .
  • Trifluoromethoxy Substituent (Strong Electron-Withdrawing): 4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide (CAS 1144433-20-4) introduces a trifluoromethoxy group, increasing metabolic stability and lipophilicity (LogP ~3.2 estimated). Such modifications are common in drug design to enhance blood-brain barrier penetration .

Sulfonamide and Sulfonyl Modifications

  • (2-([(4-Methoxyphenyl)sulfonyl]amino)-1,3-thiazol-4-yl)acetic acid (CAS 929810-32-2) incorporates a sulfonyl group, which introduces strong hydrogen-bonding capacity and acidity (pKa ~1.5 for sulfonamides).

Backbone and Linker Modifications

Benzimidazole-Triazole Hybrids

Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) () replace the benzoic acid with a benzimidazole-triazole-acetamide system. These hybrids exhibit enhanced π-π stacking interactions but reduced aqueous solubility due to increased hydrophobicity .

Oxazolone and Pyranone Derivatives

  • 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one () integrates a pyranone ring, introducing additional hydrogen-bond donors and keto-enol tautomerism. This structural feature is absent in the target compound but may confer antioxidant activity .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP (Estimated)
Target Compound C₂₀H₁₉N₂O₄S 383.44 4-Methoxyphenyl 2.8
2-[2-(4-Chlorobenzamido)thiazol-4-yl]acetic acid C₁₂H₁₀ClN₂O₃S 313.78 4-Chlorophenyl 3.1
4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]benzamide C₁₉H₁₄F₃N₃O₃S 421.40 4-Trifluoromethoxyphenyl 3.5
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetic acid C₁₂H₁₁NO₃S 249.29 4-Methoxyphenyl 1.9

Biological Activity

The compound 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a thiazole derivative with potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. The structural features of this compound, including the thiazole ring and methoxyphenyl substituent, suggest a promising pharmacological profile.

Chemical Structure

The molecular formula for this compound is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazole moiety is known for its diverse biological activities, which can be attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole exhibit significant antimicrobial properties. For instance, studies have shown that thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM

These values indicate that the compound has a bactericidal effect, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Thiazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary studies indicate that this compound may exhibit similar inhibitory activity against COX-1 and COX-2 enzymes, thereby reducing inflammation.

Study on Antibacterial Efficacy

A study conducted on the antibacterial activity of thiazole derivatives demonstrated that this compound exhibited significant inhibition against E. coli and S. aureus. The research involved measuring inhibition zones in agar diffusion assays, which confirmed the compound's effectiveness against these pathogens .

Mechanistic Insights

The mechanism of action for the antibacterial activity was explored through various assays. The results suggested that the compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, molecular docking studies indicated strong binding affinities to key bacterial enzymes involved in cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-[({[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid?

  • Methodological Answer : The synthesis involves two primary steps: (1) formation of the thiazole core and (2) coupling with the benzoic acid derivative.

  • Thiazole Synthesis : React 4-methoxybenzaldehyde with thioacetamide under acidic conditions to form 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde. Reduce the aldehyde to a hydroxymethyl group using NaBH₄ .
  • Coupling : React the thiazole intermediate with chloroacetyl chloride to introduce the acetyl spacer. Finally, conjugate with 4-(aminomethyl)benzoic acid via an amide bond using EDC/HOBt coupling in DMF .
    • Characterization : Confirm intermediates via 1H^1H-NMR (e.g., thiazole proton at δ 7.8–8.2 ppm) and final product purity by HPLC (≥95%) .

Q. How can researchers characterize this compound’s structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Identify the methoxy group (singlet at δ ~3.8 ppm), thiazole protons (δ 7.5–8.5 ppm), and benzoic acid carboxyl group (broad peak at δ ~12 ppm). Overlapping signals may require 2D NMR (e.g., HSQC, HMBC) for resolution .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 425.1 Da).
  • HPLC : Assess purity using a C18 column with a water/acetonitrile gradient (retention time ~12–15 min) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) .
  • Enzyme Inhibition : Screen against tyrosine kinases or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays (IC₅₀ calculation) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., missing NMR signals) be resolved?

  • Methodological Answer : Overlapping signals (e.g., aromatic protons or rotamers) require advanced techniques:

  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to reduce rotational barriers and resolve splitting .
  • Deuterium Exchange : Identify exchangeable protons (e.g., NH or OH groups) by comparing spectra in DMSO-d₆ and CDCl₃ .
  • Computational Modeling : Simulate NMR spectra using DFT (e.g., Gaussian 16) to assign ambiguous peaks .

Q. What strategies optimize the synthetic yield of the thiazole-acetyl intermediate?

  • Methodological Answer : Improve yield through reaction condition tuning:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine for thiazole cyclization efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF vs. THF) for coupling reactions. DMF often enhances solubility of aromatic intermediates .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity intermediates .

Q. How do substituent variations on the thiazole or benzoic acid moieties affect bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:

  • Thiazole Modifications : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to assess antimicrobial potency changes .
  • Benzoic Acid Derivatives : Introduce methyl or fluoro substituents at the 3-position to evaluate COX-2 selectivity .
  • Data Analysis : Use multivariate regression to correlate logP, molecular weight, and IC₅₀ values .

Q. How can researchers address low solubility in pharmacological assays?

  • Methodological Answer :

  • Prodrug Design : Synthesize methyl or ethyl esters of the benzoic acid group to enhance cell permeability. Hydrolyze esters in vivo using esterases .
  • Formulation : Prepare nanoparticles (e.g., PLGA-based) via solvent evaporation to improve aqueous dispersion .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for bacterial strain selection (e.g., ATCC vs. clinical isolates) or enzyme sources (recombinant vs. native) .
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for antimicrobial tests) to calibrate inter-lab variability .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers .

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C20H18N2O4S/c1-26-17-8-6-14(7-9-17)19-22-16(12-27-19)10-18(23)21-11-13-2-4-15(5-3-13)20(24)25/h2-9,12H,10-11H2,1H3,(H,21,23)(H,24,25)

InChI Key

PNNOACSREWOZSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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